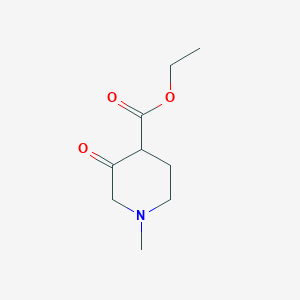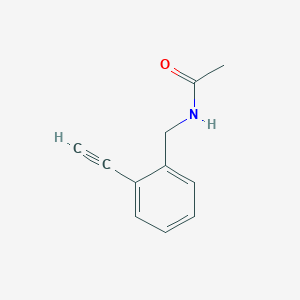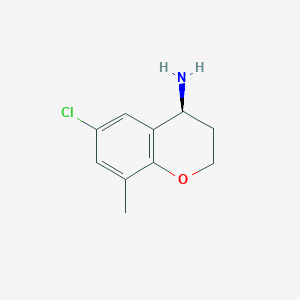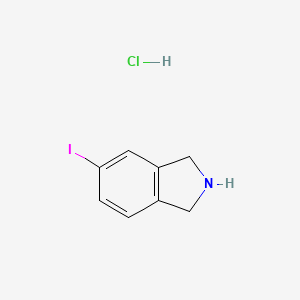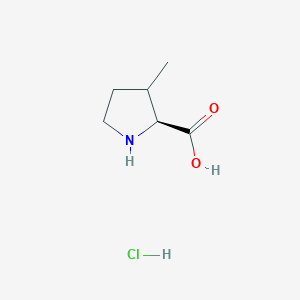![molecular formula C10H9BrN2 B13035813 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is a heterocyclic compound with a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom attached to a tetrahydrocyclopenta ring fused with a pyrrolo[2,3-B]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines . This reaction is typically carried out in refluxing acetonitrile without the need for a catalyst, resulting in high yields and high diastereoselectivity . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and the absence of a catalyst make this method potentially scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, as demonstrated in its synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine would yield an aminated derivative.
Cycloaddition Reactions: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, potentially modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Another brominated heterocyclic compound with a similar structure.
Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives: Synthesized through similar multicomponent reactions.
Uniqueness: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. Its synthesis via multicomponent reactions also highlights its versatility as a building block for more complex molecules.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
10-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
SZKGGBBMPABKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC3=C2C=CC(=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


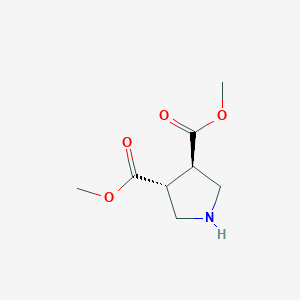
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
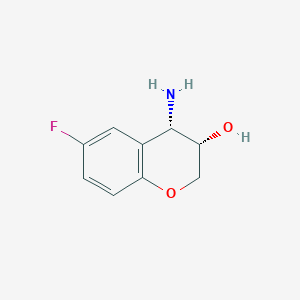
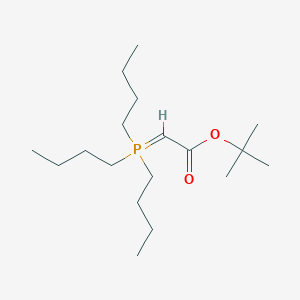
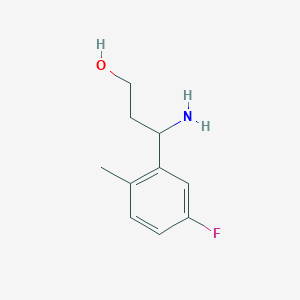
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
